![molecular formula C19H14F3N3O2 B2923294 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1421496-83-4](/img/structure/B2923294.png)

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

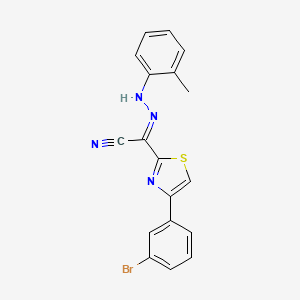

This compound is an organic molecule that contains several functional groups, including a trifluoromethyl group, a phenoxy group, a but-2-yn-1-yl group, and a benzo[d]imidazole-5-carboxamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce interesting electronic effects, due to the high electronegativity of fluorine .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is generally quite stable but can participate in certain types of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could affect the compound’s polarity, boiling point, and other properties.Scientific Research Applications

Polymer Synthesis :

- Synthesis of organosoluble polyamides with bulky triaryl imidazole pendent groups involves aromatic substitution reactions and palladium-catalyzed hydrazine reduction. These polyamides exhibit good thermal stability and are soluble in polar aprotic solvents like DMF, NMP, and DMAc (Ghaemy, Behmadi, & Alizadeh, 2009).

Corrosion Inhibition :

- Imidazole derivatives, synthesized using microwave irradiation, show significant corrosion inhibition efficiency on mild steel in acidic solutions. This study explores the effect of different substituents on the corrosion inhibition efficacy (Prashanth et al., 2021).

Fluorescent Properties :

- A study on N-2-aryl-1,2,3-triazoles, a novel class of blue-emitting fluorophores, explores their synthesis, photophysical properties, and DFT computations. These compounds show emission in blue and green regions and are thermally stable up to 300°C (Padalkar et al., 2015).

Ionic Liquid Catalysis :

- The use of ionic liquids, such as 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, in promoting free radical reactions for metal-free oxidation depolymerization of lignin compounds, represents a novel approach in catalysis (Yang et al., 2015).

Chemical Synthesis :

- Synthesis of soluble and thermally stable polyimides from unsymmetrical diamine containing 2,4,5-triaryl imidazole pendent groups. This process involves palladium-catalyzed hydrazine reduction and results in polyimides with excellent solubility and high glass transition temperatures (Ghaemy & Alizadeh, 2009).

Quantum Chemical Studies :

- Electrochemical, thermodynamic, and quantum chemical studies of synthesized benzimidazole derivatives as corrosion inhibitors highlight the effective inhibition of corrosion in specific metal environments. These studies provide insights into the molecular interactions and efficiency of these inhibitors (Yadav et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is related to the serotonergic system . It has been found to interact with 5-HT 1A and 5-HT 3 receptors , which play crucial roles in mood regulation and could be involved in the treatment of conditions like depression .

Mode of Action

The compound exhibits its action by modulating the serotonergic system, specifically the 5-HT 1A and 5-HT 3 receptors . It is suggested that the compound blocks necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .

Biochemical Pathways

The compound’s action affects the serotonergic pathways . By interacting with 5-HT 1A and 5-HT 3 receptors, it can influence the levels of serotonin, a key neurotransmitter involved in mood regulation .

Pharmacokinetics

One study pointed out that a similar compound showed favorable and drug-like pharmacokinetic properties in rats with an oral bioavailability of 252%

Result of Action

The compound has been found to exhibit an antidepressant-like effect in both the forced swimming test (FST) and tail suspension test (TST), which are widely used behavioral models for assessing antidepressant activity . This suggests that the compound could potentially have a positive impact on mood regulation at the molecular and cellular level .

Future Directions

Properties

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2/c20-19(21,22)14-4-3-5-15(11-14)27-9-2-1-8-23-18(26)13-6-7-16-17(10-13)25-12-24-16/h3-7,10-12H,8-9H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUICAAZMGIEHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC3=C(C=C2)N=CN3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2Z)-4-(4-chlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2923214.png)

![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2923216.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2923219.png)

![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2923222.png)

![2-cyclohexyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B2923223.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2923225.png)

![N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2923228.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2923233.png)